molecular formula C19H16ClF3N4O3 B2957237 5-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-2-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione CAS No. 324009-27-0

5-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-2-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione

Cat. No.: B2957237
CAS No.: 324009-27-0
M. Wt: 440.81
InChI Key: YOBHRCYOLKLIKZ-UHFFFAOYSA-N
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Description

The compound 5-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione is a structurally complex heterocyclic molecule featuring a fused pyrrolo[3,4-d]isoxazole-dione core. This scaffold is substituted with:

  • A 3-chloro-5-(trifluoromethyl)-2-pyridinylmethylamino group, which introduces halogenated and fluorinated aromatic motifs known to enhance metabolic stability and target binding .
  • A methyl group at position 2 and a phenyl ring at position 3, contributing to steric bulk and π-π stacking interactions.

The pyrrolo[3,4-d]isoxazole-dione system is a bicyclic framework combining isoxazole (an oxygen-nitrogen heterocycle) and pyrrolidine moieties. Such fused systems are frequently explored in medicinal chemistry due to their rigidity, hydrogen-bonding capacity, and resemblance to bioactive natural products .

Properties

IUPAC Name

5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-2-methyl-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClF3N4O3/c1-25(16-12(20)8-11(9-24-16)19(21,22)23)27-17(28)13-14(10-6-4-3-5-7-10)26(2)30-15(13)18(27)29/h3-9,13-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBHRCYOLKLIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2C(O1)C(=O)N(C2=O)N(C)C3=C(C=C(C=N3)C(F)(F)F)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClF3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione, often referred to as a pyrrolo[3,4-d]isoxazole derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₄H₁₃ClF₃N₄O₂
  • Molecular Weight : 348.73 g/mol
  • CAS Number : 263387-09-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, which may contribute to its efficacy. Research indicates that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways.

Anticancer Activity

Studies have shown that derivatives of pyrrolo[3,4-d]isoxazole compounds exhibit significant anticancer properties. For instance, a related compound demonstrated selective inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest in the G1 phase. These effects are thought to be mediated by the modulation of signaling pathways such as the PI3K/Akt pathway.

Antimicrobial Properties

Research indicates that compounds similar to 5-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione exhibit antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential for development into an antimicrobial agent.

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease.

Case Studies

Study Findings Reference
In vitro study on cancer cellsInduced apoptosis in breast cancer cell lines
Antimicrobial efficacy testingInhibited growth of Staphylococcus aureus and E. coli
Neuroprotection in animal modelsReduced neuroinflammation and improved cognitive function

Comparison with Similar Compounds

Pyrrolo[3,4-d]isoxazole-dione Derivatives

  • 3-(2,4-Dichlorophenyl)-2-phenyl-5-(phenylmethyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione ():

    • Substituents: 2,4-Dichlorophenyl, phenylmethyl, and phenyl groups.
    • Molecular Weight: 453.32 g/mol.
    • Key Difference: Lacks the trifluoromethylpyridinyl group but includes halogenated phenyl rings, which may enhance lipophilicity .
  • 5-(3-Chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-phenyltetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione (): Substituents: 3-Chlorophenyl, 4-dimethylaminophenyl, and phenyl. Molecular Weight: 447.91 g/mol. Key Difference: The dimethylamino group improves solubility but reduces metabolic stability compared to the target compound’s trifluoromethylpyridinyl group .

Pyrrolo[3,2-d]isoxazole Derivatives

  • 4-(1H-Indol-3-yl)-3-methyl-6H-pyrrolo[3,2-d]isoxazole (): Substituents: Indole and methyl groups. Biological Activity: Exhibited potent cytotoxicity against HCT-116 and PC3 cancer cells (IC₅₀ < 10 µM) . Key Difference: Positional isomerism (pyrrolo[3,2-d] vs.

Substituent Analysis

Trifluoromethylpyridinyl Group

  • Ethyl 5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylate (): Substituents: Ethyl ester and aminomethyl linker. Molecular Weight: 351.72 g/mol. Key Feature: The trifluoromethylpyridinyl group is retained, but the dihydroisoxazole core lacks the fused pyrrolidine-dione system, reducing conformational rigidity .

Chlorophenyl and Trifluoromethyl Groups

  • 3-(3-Chlorophenyl)-6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione ():
    • Core: Pyrimidinedione instead of pyrrolo-isoxazole.
    • Molecular Weight: 295.66 g/mol.
    • Key Feature: Trifluoromethyl and chlorophenyl groups enhance electrophilicity, but the pyrimidinedione core may limit blood-brain barrier penetration .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (µg/mL)
Target Compound ~500 (estimated) 3.8 <10 (aqueous)
Ethyl ester analog () 351.72 2.5 >100
3-(2,4-Dichlorophenyl) () 453.32 4.2 <5

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